N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
Chemical Structure:
This compound features a pyrimidine core substituted with a trifluoromethyl group at position 4, a 1-naphthyl group at position 6, and an N-methyl glycine moiety at position 2. Its molecular formula is C₁₈H₁₄F₃N₃O₂, with a molecular weight of 361.33 g/mol . The 1-naphthyl group imparts significant lipophilicity and steric bulk, which may influence binding interactions in biological systems.
Properties
Molecular Formula |
C18H14F3N3O2 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[methyl-[4-naphthalen-1-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C18H14F3N3O2/c1-24(10-16(25)26)17-22-14(9-15(23-17)18(19,20)21)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,10H2,1H3,(H,25,26) |
InChI Key |
ZWGHRGSUMNAEAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multiple steps, starting with the preparation of the key intermediates
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound belonging to the class of amino acids modified with a pyrimidine ring. It features a naphthyl group and a trifluoromethyl substituent, contributing to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Potential Applications
This compound and similar compounds exhibit various biological activities, and research is ongoing to explore their potential applications. Interaction studies focus on its binding affinity and efficacy at various receptors, crucial for understanding how modifications to the compound's structure influence its biological effects. Preliminary findings suggest that alterations in substituents can significantly impact receptor interaction profiles.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-amine | Lacks methyl group on nitrogen | Potential receptor antagonist |
| N-Methyl-Glycine | Simple amino acid structure | Basic metabolic role |
| 5-Fluoro-N-methylpyrimidine | Fluorinated pyrimidine derivative | Anticancer properties |
Mechanism of Action
The mechanism of action of N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : Referenced in commercial catalogs (e.g., CAS: 1820716-93-5 for the 2-naphthyl analog) .
- Synthetic Relevance : Likely synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, followed by glycine functionalization .
Comparison with Structural Analogs
Substituent Variations at Position 6
The 6-position of the pyrimidine ring is critical for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Trends :
- Lipophilicity : 1-Naphthyl > 2-Naphthyl > 4-Nitrophenyl > Thienyl > Furyl.
- Electronic Effects : Nitro groups enhance electrophilicity, while heterocycles (thienyl, furyl) introduce polarizable sulfur/oxygen atoms.
Modifications to the Glycine Moiety
The presence of an N-methyl group on glycine impacts solubility and metabolic stability:
Trends :
- Polarity: Non-methylated glycine derivatives (e.g., DT231-DT234 ) are more polar, favoring aqueous solubility.
- Metabolic Stability : N-Methylation may reduce susceptibility to oxidative deamination.
Impact of Additional Substituents
Substituents on aryl groups further fine-tune properties:
Trends :
- Methoxy Groups : Improve membrane permeability but may hinder metabolic clearance.
Research Implications
- Drug Design : The 1-naphthyl analog’s bulk may optimize target selectivity in enzyme inhibitors (e.g., kinase targets).
- Solubility Challenges : Naphthyl derivatives may require formulation aids (e.g., cyclodextrins) for in vivo applications.
- Synthetic Scalability : Heterocyclic analogs (thienyl, furyl) offer cost-effective routes compared to naphthyl derivatives.
Biological Activity
N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C16H15F3N2
- Molecular Weight : 304.30 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group and the naphthyl moiety is significant as these groups can influence the compound's lipophilicity and biological interactions.
This compound exhibits several biological activities, primarily through modulation of neurotransmitter systems and potential enzyme inhibition.
- Neurotransmitter Modulation : The compound has been shown to interact with glutamate receptors, which are crucial in synaptic transmission and plasticity. This interaction may contribute to its potential anxiolytic and antidepressant effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer signaling pathways, indicating potential applications in oncology.
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structures have demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 6 to 25 µg/mL against Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Activity : In vitro studies have shown that compounds structurally related to this compound exhibit cytotoxic effects on human cancer cell lines. For example, one study reported an IC50 value of 0.13 µM against leukemia cells, suggesting potent anticancer properties .
- Neuropharmacological Effects : Another study evaluated the anxiolytic effects of related compounds in animal models, demonstrating significant reductions in anxiety-like behaviors. These findings support the hypothesis that this compound may possess similar effects due to its structural analogies .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
